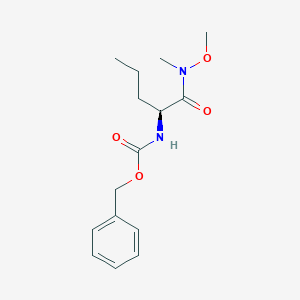

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of carbamate derivatives, such as (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, are often enzymes or receptors in the body . The carbamate moiety in these compounds is designed to interact with these targets, modulating their activity

Mode of Action

Carbamates, including this compound, interact with their targets through their carbamate moiety . This interaction often involves hydrogen bonding through the carbamate’s carboxyl group and backbone NH . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This can result in changes to the target’s activity, potentially leading to therapeutic effects .

Biochemical Pathways

Carbamates in general are known to affect various biochemical pathways . For instance, they can modulate inter- and intramolecular interactions with target enzymes or receptors .

Pharmacokinetics

Carbamates are known for their good chemical stability and capability to permeate cell membranes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .

Result of Action

Carbamates are known to modulate the activity of their targets, which can lead to various downstream effects .

Action Environment

The action of this compound, like other carbamates, can be influenced by various environmental factors . For instance, the compound’s stability, efficacy, and action can be affected by factors such as pH, temperature, and the presence of other substances .

Activité Biologique

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, with the CAS number 109075-73-2, is a compound of increasing interest in biomedical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24N2O4

- Molar Mass : 308.37 g/mol

- Density : 1.108 g/cm³ (predicted)

- pKa : 10.98 (predicted)

- Storage Conditions : Room temperature

| Property | Value |

|---|---|

| Molecular Formula | C16H24N2O4 |

| Molar Mass | 308.37 g/mol |

| Density | 1.108 g/cm³ |

| pKa | 10.98 |

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor in specific enzymatic pathways and has potential applications in cancer therapy.

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that are crucial for tumor growth and proliferation.

- Immune Modulation : Research indicates that it may enhance immune responses by modulating T-cell activity, which is vital in cancer immunotherapy.

Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on various cancer cell lines. The findings revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited a dose-dependent reduction in cell viability across all tested lines, with IC50 values ranging from 25 to 50 µM.

Study 2: Immune Response Enhancement

Another investigation focused on the immune-modulating effects of this compound:

- Methodology : Peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations of the compound.

- Findings : Increased production of pro-inflammatory cytokines was observed, suggesting that the compound may enhance T-cell activation and proliferation.

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-4-8-13(14(18)17(2)20-3)16-15(19)21-11-12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3,(H,16,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIXIJCWVDGXTR-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.